GSK8175 was developed by GlaxoSmithKline and is classified under antiviral agents, particularly as a hepatitis C virus polymerase inhibitor. Its design is based on the structure-activity relationships observed in previous inhibitors, leading to the incorporation of a boron atom which enhances its binding affinity to the target protein.
The synthesis of GSK8175 has been described as a convergent eight-stage process, which is a significant improvement over earlier methods that required 13 linear steps. This new approach utilizes transition metal catalysis, particularly copper and palladium catalysts, to facilitate key reactions such as Chan-Lam coupling and borylation.
The molecular structure of GSK8175 features a benzofuran core substituted with a boron-containing moiety. This design allows for optimal interaction with the NS5B enzyme. The precise arrangement of atoms within GSK8175 contributes to its ability to fit into the active site of the enzyme, thereby inhibiting its function.
GSK8175 undergoes several chemical reactions during its synthesis, notably:
GSK8175 exerts its antiviral effects by binding to the active site of NS5B, thereby inhibiting its polymerase activity. The mechanism involves:
GSK8175 exhibits several notable physical and chemical properties:
GSK8175 is primarily researched for its application in treating hepatitis C virus infections. Its unique mechanism positions it as a candidate for combination therapies aimed at enhancing antiviral efficacy while minimizing resistance development.
Hepatitis C virus (HCV) is a bloodborne pathogen that causes both acute and chronic liver disease, affecting approximately 50 million people globally with ~1 million new infections annually [1] [8]. Chronic HCV infection progresses to cirrhosis in 15–30% of patients within 20 years and is responsible for an estimated 242,000 annual deaths, primarily from hepatocellular carcinoma or decompensated cirrhosis [1] [5]. The global burden is unevenly distributed, with the WHO Eastern Mediterranean Region bearing the highest prevalence (12 million chronic infections), followed by South-East Asia (9 million), Europe (9 million), and Western Pacific (7 million) regions [1]. Despite the availability of curative therapies, significant barriers persist: only 36% of infected individuals are diagnosed, and merely 20% of those diagnosed receive treatment, falling critically short of WHO’s 2030 elimination targets (90% diagnosed, 80% treated) [8]. Economic analyses indicate that scaling up interventions could prevent 2.1 million hepatitis C-related deaths and generate $22 billion in economic benefits by 2030 [5].
HCV nonstructural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) essential for viral replication. It catalyzes the polymerization of ribonucleoside triphosphates (rNTPs) using the positive-strand viral RNA as a template [6] [9]. Structural analyses reveal NS5B’s characteristic "right-hand" configuration comprising palm, thumb, and finger domains:
A distinctive feature of NS5B is its encircled active site, enabling de novo RNA synthesis without RNA primers – a vulnerability exploited by direct-acting antivirals (DAAs) [9]. NS5B exhibits high genetic variability across HCV genotypes (GT 1–6), complicating drug development. GT1 (47% global prevalence) and GT3 (30% in South Asia) are particularly clinically challenging [7].
NS5B inhibitors are classified into two mechanistic categories:
Table 1: Evolution of NS5B-Targeting DAAs
Drug Class | Representative Agents | Genotype Coverage | Resistance Barrier | Key Limitations |
---|---|---|---|---|
Nucleotide analogs | Sofosbuvir | Pan-genotypic | High | Nephrotoxicity risk; contraindicated in eGFR <30 mL/min [10] |
1st-gen NNIs | Dasabuvir | GT1 only | Low | High relapse rates in GT1a; ineffective against GT3 [7] |
2nd-gen NNIs | GSK8175 | GT1–4 (preclinical) | Moderate-high | Clinical development discontinued (2019) [4] |
Second-generation NNIs like GSK8175 aimed to overcome these limitations through enhanced potency against resistance-associated substitutions (e.g., C316N) and improved pharmacokinetics [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7